molecular formula C19H16BrN3OS B2824535 2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-09-5

2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2824535
CAS No.: 396720-09-5
M. Wt: 414.32
InChI Key: NWHHQWOELWHQTF-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound featuring a bromine atom, a benzamide group, and a thieno[3,4-c]pyrazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted thiophene and a hydrazine derivative, the cyclization can be induced by heating in the presence of a catalyst.

    Amidation: The final step involves the formation of the benzamide group. This can be done by reacting the brominated thieno[3,4-c]pyrazole intermediate with an appropriate benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

    Oxidation and Reduction: The thieno[3,4-c]pyrazole ring can participate in redox reactions, potentially altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce a variety of biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.

Biology and Medicine

In biological and medicinal research, derivatives of this compound are investigated for their potential as therapeutic agents. The thieno[3,4-c]pyrazole core is known for its bioactivity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the thieno[3,4-c]pyrazole ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.

    2-chloro-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Chlorine atom instead of bromine.

    N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide: Lacks the halogen atom.

Uniqueness

The presence of the bromine atom in 2-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide imparts unique reactivity, particularly in substitution and coupling reactions. This makes it a valuable intermediate in synthetic chemistry, offering pathways to a diverse array of derivatives and applications.

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

2-bromo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3OS/c1-12-6-2-5-9-17(12)23-18(14-10-25-11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHHQWOELWHQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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